1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one
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Overview
Description
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one is a complex organic compound that features a piperazin-2-one core substituted with a methoxypyridinyl group and a morpholine-4-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Piperazin-2-one Core: This can be achieved by cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.
Introduction of the Methoxypyridinyl Group: This step often involves nucleophilic substitution reactions where a methoxypyridine derivative is reacted with the piperazin-2-one core.
Attachment of the Morpholine-4-carbonyl Group: This can be done through amide bond formation using coupling reagents such as carbodiimides (e.g., EDCI) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the morpholine-4-carbonyl moiety can be reduced to alcohols.
Substitution: The methoxypyridinyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong bases (e.g., sodium hydride) or acids (e.g., hydrochloric acid).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one has several applications in scientific research:
Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting central nervous system disorders.
Biological Studies: Used in studying receptor-ligand interactions due to its potential binding affinity to various biological targets.
Industrial Applications: Potential use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxypyridinyl and morpholine-4-carbonyl groups can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazine: Similar structure but lacks the piperazin-2-one core.
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperidin-2-one: Similar structure but with a piperidin-2-one core instead of piperazin-2-one.
Uniqueness
1-(2-Methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The presence of both the methoxypyridinyl and morpholine-4-carbonyl groups allows for diverse interactions with biological targets, making it a versatile compound in drug design and other applications.
Properties
IUPAC Name |
1-(2-methoxypyridin-4-yl)-4-(morpholine-4-carbonyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O4/c1-22-13-10-12(2-3-16-13)19-5-4-18(11-14(19)20)15(21)17-6-8-23-9-7-17/h2-3,10H,4-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEMZHZNCWLZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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